22-Methyltricosanoyl-CoA chemical structure and properties
22-Methyltricosanoyl-CoA chemical structure and properties
An In-Depth Technical Guide to 22-Methyltricosanoyl-CoA: Structure, Properties, and Biological Context
Introduction
22-Methyltricosanoyl-CoA is a complex biomolecule classified as a very-long-chain, methyl-branched fatty acyl-coenzyme A. While specific research on this particular molecule is limited, its chemical structure and biological functions can be largely inferred from the well-characterized properties of its constituent parts: 22-methyltricosanoic acid and Coenzyme A (CoA). This guide provides a comprehensive overview of 22-Methyltricosanoyl-CoA, detailing its inferred chemical structure and properties, probable biosynthetic pathways, and potential metabolic roles. It also outlines general experimental protocols relevant to the study of long-chain acyl-CoAs, aimed at researchers, scientists, and professionals in drug development.
Chemical Structure
The structure of 22-Methyltricosanoyl-CoA is a combination of a 22-methyltricosanoyl group derived from 22-methyltricosanoic acid, linked via a high-energy thioester bond to the sulfhydryl group of Coenzyme A.
1. 22-Methyltricosanoic Acid: This is a saturated fatty acid with a 23-carbon backbone (tricosanoic acid) and a methyl group located at the 22nd carbon position.[1] It is classified as a long-chain, methyl-branched fatty acid.[1]
2. Coenzyme A (CoA): CoA is a universal and essential cofactor in all living organisms, central to metabolism.[2] Its structure is comprised of a β-mercaptoethylamine unit, pantothenic acid (vitamin B5), and an adenosine (B11128) 3'-phosphate 5'-diphosphate moiety.[2][3][4][5] The reactive thiol (-SH) group is the site of attachment for acyl groups.[2]
3. 22-Methyltricosanoyl-CoA: The carboxyl group of 22-methyltricosanoic acid forms a thioester linkage with the thiol group of CoA. This bond is energy-rich, making the acyl group readily transferable in various metabolic reactions.
Caption: General structure of an Acyl-CoA molecule.
Chemical Properties
Specific experimental data for 22-Methyltricosanoyl-CoA is not available. However, its key properties can be calculated based on its inferred structure.
| Property | Inferred Value |
| Molecular Formula | C45H82N7O17P3S |
| Molecular Weight | 1118.18 g/mol |
| Parent Fatty Acid | 22-Methyltricosanoic Acid (C24H48O2, MW: 368.6 g/mol )[1] |
| Coenzyme A Moiety | Coenzyme A (C21H36N7O16P3S, MW: 767.535 g/mol )[2] |
| Solubility | Expected to be amphipathic, with the long hydrocarbon tail being hydrophobic and the Coenzyme A portion being hydrophilic. |
| Chemical Nature | A thioester, which is a high-energy compound crucial for acyl group transfer reactions. |
Biosynthesis
The biosynthesis of 22-Methyltricosanoyl-CoA occurs in two major stages: the synthesis of Coenzyme A and the activation of 22-methyltricosanoic acid.
Coenzyme A Biosynthesis
Coenzyme A is synthesized from pantothenate (vitamin B5), cysteine, and ATP in a conserved five-step enzymatic pathway.[2]
-
Phosphorylation of Pantothenate: Pantothenate is phosphorylated by pantothenate kinase (PanK) to form 4'-phosphopantothenate.[2]
-
Cysteine Addition: Phosphopantothenoylcysteine synthetase (PPCS) catalyzes the addition of cysteine to 4'-phosphopantothenate.
-
Decarboxylation: Phosphopantothenoylcysteine decarboxylase (PPCDC) removes the carboxyl group from the cysteine residue to yield 4'-phosphopantetheine.
-
Adenylylation: Phosphopantetheine adenylyltransferase (PPAT) transfers an AMP moiety from ATP to 4'-phosphopantetheine, forming dephospho-CoA.
-
Phosphorylation: Dephospho-CoA kinase (DPCK) phosphorylates the 3'-hydroxyl group of the ribose moiety to produce the final Coenzyme A molecule.
Caption: The five-step enzymatic pathway for Coenzyme A biosynthesis.
Fatty Acid Activation
Long-chain fatty acids must be "activated" by being attached to Coenzyme A before they can be metabolized.[6] This irreversible two-step reaction is catalyzed by acyl-CoA synthetases (ACSs).[7] For a very-long-chain fatty acid like 22-methyltricosanoic acid, this activation would be handled by a very-long-chain acyl-CoA synthetase (ACSVL).[6]
-
Adenylation of the Fatty Acid: The fatty acid reacts with ATP to form a fatty acyl-adenylate intermediate and pyrophosphate (PPi).
-
Thioester Formation: The thiol group of Coenzyme A attacks the acyl-adenylate, displacing AMP to form the fatty acyl-CoA thioester.
Caption: General workflow for the activation of a fatty acid to its CoA derivative.
Metabolic Role and Signaling Pathways
Long-chain acyl-CoAs are central intermediates in lipid metabolism, serving as substrates for both energy production and the synthesis of complex lipids.[6][7]
-
Beta-Oxidation: Acyl-CoAs are transported into the mitochondria (often via the carnitine shuttle) where they undergo beta-oxidation to produce acetyl-CoA, NADH, and FADH2, which are then used to generate ATP. Peroxisomes are responsible for the initial beta-oxidation of very-long-chain fatty acids.[8]
-
Lipid Synthesis: Acyl-CoAs are essential building blocks for the synthesis of triglycerides, phospholipids (B1166683) (for membranes), and cholesterol esters.[6]
-
Protein Acylation: Acyl-CoAs serve as donors for the acylation of proteins, a post-translational modification that can affect protein localization and function.[7]
Branched-chain fatty acids (BCFAs) and their CoA derivatives have been implicated in various biological processes.[9] They can influence membrane fluidity, and studies suggest they have roles in modulating inflammation, lipid metabolism, and insulin (B600854) resistance.[9][10] It is plausible that 22-Methyltricosanoyl-CoA participates in these specialized pathways.
Currently, no specific signaling pathways involving 22-Methyltricosanoyl-CoA have been documented. However, acyl-CoAs in general are known to act as signaling molecules and allosteric regulators of enzymes, and can bind to transcription factors to regulate gene expression related to lipid metabolism.[6]
Experimental Protocols
While protocols specific to 22-Methyltricosanoyl-CoA are not published, established methods for the analysis of long-chain acyl-CoAs are applicable.
General Protocol for Extraction and Analysis of Long-Chain Acyl-CoAs
This method is adapted from published protocols for tissue analysis.[11][12]
-
Homogenization:
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity.
-
Weigh approximately 50-100 mg of frozen tissue and place it in a homogenizer with 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).
-
Add an internal standard (e.g., heptadecanoyl-CoA) to the buffer before homogenization to correct for extraction losses.[12]
-
Homogenize the tissue on ice. Add 1.0 mL of a 2:1 acetonitrile/2-propanol solution and homogenize again.[11]
-
-
Extraction:
-
Vortex the homogenate for 2 minutes, then sonicate for 3 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[12]
-
Collect the supernatant, which contains the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) for Purification:
-
Condition an SPE cartridge (e.g., C18 or a specialized oligonucleotide purification column) according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with an appropriate buffer (e.g., aqueous buffer) to remove hydrophilic impurities.
-
Elute the acyl-CoAs with a solvent such as 2-propanol or acetonitrile.[11]
-
Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in a suitable solvent for analysis (e.g., 50% methanol/50% 50 mM ammonium (B1175870) acetate).[13]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C8 or C18 UPLC/HPLC column.[12]
-
Mobile Phases: Employ a binary gradient system. For example, Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water; Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[12]
-
Gradient: Develop a gradient that effectively separates the long-chain acyl-CoAs based on chain length and saturation.
-
Mass Spectrometry: Use a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.[13]
-
Detection: Use Selected Reaction Monitoring (SRM) for quantitative analysis, monitoring for the specific precursor-to-product ion transitions for 22-Methyltricosanoyl-CoA and the internal standard.
-
Caption: A generalized experimental workflow for the analysis of acyl-CoAs.
Conclusion
22-Methyltricosanoyl-CoA, as a very-long-chain branched-chain acyl-CoA, is positioned at the intersection of fatty acid activation, energy metabolism, and the synthesis of complex structural and signaling lipids. While direct experimental data on this molecule remains elusive, a robust understanding of its structure, properties, and biological significance can be constructed from the foundational principles of Coenzyme A chemistry and lipid biochemistry. The analytical methods detailed here provide a framework for future research to isolate, quantify, and characterize 22-Methyltricosanoyl-CoA, which could unveil specific roles in health and disease, particularly in metabolic disorders where lipid metabolism is dysregulated.
References
- 1. 22-Methyltricosanoic acid | C24H48O2 | CID 5282605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Coenzyme A - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Coenzyme A | PPTX [slideshare.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl-CoA - Wikipedia [en.wikipedia.org]
- 9. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
